molecular formula C25H23BrN2O B10933061 4-bromo-1-(3-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-bromo-1-(3-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10933061
M. Wt: 447.4 g/mol
InChI Key: MRBHKSWBSXMRDV-UHFFFAOYSA-N
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Description

3-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a brominated pyrazole ring and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization with bromine and phenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring and phenyl groups contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is unique due to its combination of a brominated pyrazole ring and multiple phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C25H23BrN2O

Molecular Weight

447.4 g/mol

IUPAC Name

4-bromo-1-[(3-methoxyphenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C25H23BrN2O/c1-17-7-11-20(12-8-17)24-23(26)25(21-13-9-18(2)10-14-21)28(27-24)16-19-5-4-6-22(15-19)29-3/h4-15H,16H2,1-3H3

InChI Key

MRBHKSWBSXMRDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)OC)C4=CC=C(C=C4)C)Br

Origin of Product

United States

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